Related Products

Related suppliers

Raloxifene Hydrochloride: A Review of its Pharmaceutical Applications and Synthesis

Raloxifene hydrochloride, a benzothiophene derivative marketed as Evista®, is a second-generation selective estrogen receptor modulator (SERM) with profound clinical significance in postmenopausal women's health. This small molecule selectively targets estrogen receptors, exhibiting tissue-specific agonist or antagonist effects to prevent osteoporosis while reducing breast cancer risk. First approved by the FDA in 1997, it represents a paradigm shift in hormone therapy by decoupling beneficial skeletal effects from undesirable uterine stimulation. Its molecular architecture enables differential coactivator recruitment in target tissues, making it a cornerstone in managing postmenopausal health. This review comprehensively examines raloxifene hydrochloride's chemical properties, molecular mechanisms, therapeutic applications across diverse medical conditions, and contemporary synthetic methodologies.

Chemical Structure and Physicochemical Properties

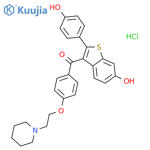

Raloxifene hydrochloride (C28H27NO4S·HCl) features a benzothiophene core substituted at position 6 with a hydroxy group, connected via a carbonyl bridge to a para-hydroxyphenyl ring, and appended with a piperidinylethoxy chain at the distal phenyl ring. The hydrochloride salt form enhances aqueous solubility critical for oral bioavailability. The molecule crystallizes as a fine white to off-white powder with a melting point of 140-142°C and pKa values of 8.45 (phenolic OH) and 9.15 (piperidinyl N). Its logP value of 5.7 indicates moderate lipophilicity, facilitating membrane permeability. The two phenolic hydroxyl groups at positions 6 and 4' enable glucuronide conjugation during metabolism, while the basic piperidine nitrogen (pKa 8.9) facilitates salt formation. X-ray crystallography reveals intramolecular hydrogen bonding between the carbonyl oxygen and 6-hydroxy group, creating a pseudo-ring conformation that influences receptor binding. The planar benzothiophene system allows π-stacking interactions within the estrogen receptor ligand-binding domain, while the flexible side chain occupies the coactivator recruitment groove, collectively dictating its selective ER modulation profile.

Mechanism of Action and Pharmacodynamics

Raloxifene exerts tissue-selective effects through allosteric modulation of estrogen receptor (ER) conformation. Upon binding ERα in bone tissue, it induces a conformational change facilitating recruitment of coactivators like SRC-1 and NCoA-3, activating transcription of osteoprotegerin and suppressing osteoclast differentiation via RANKL inhibition. In mammary tissue, raloxifene-bound ER recruits corepressors NCoR and SMRT, competitively inhibiting estradiol-mediated proliferation and downregulating cyclin D1 expression. This differential cofactor recruitment stems from the benzothiophene core's orientation within the ligand-binding pocket, where Leu384 and Met421 interactions stabilize helix 12 in agonist conformation for bone effects, while the piperidinylethoxy side chain causes steric hindrance with helix 12 in breast tissue, favoring antagonist positioning. Raloxifene shows negligible uterine stimulation due to ERβ selectivity in endometrial tissue, where it fails to activate AF-2 domains required for proliferation. Pharmacokinetic studies reveal 60% oral absorption with extensive first-pass glucuronidation (absolute bioavailability 2%), peak plasma concentrations at 6 hours, and 94% plasma protein binding. Its elimination half-life of 27.7 hours allows once-daily dosing, with fecal excretion of glucuronide conjugates as the primary clearance pathway.

Therapeutic Applications and Clinical Efficacy

FDA-approved for osteoporosis treatment and prevention in postmenopausal women, raloxifene significantly reduces vertebral fracture risk by 30-50% as demonstrated in the MORE (Multiple Outcomes of Raloxifene Evaluation) trial involving 7,705 women over three years. Bone mineral density increases by 2-3% at lumbar spine and femoral neck through dual action: inhibiting osteoclast-mediated resorption while maintaining osteoblast activity. The CORE (Continuing Outcomes Relevant to Evista) extension study confirmed sustained anti-fracture efficacy over eight years. For breast cancer risk reduction, raloxifene exhibits 72% reduction in ER-positive invasive cancers in high-risk populations (STAR trial), comparable to tamoxifen with superior endometrial safety. Emerging applications include cardioprotective effects via 10-12% LDL-cholesterol reduction (though without cardiovascular event reduction per RUTH trial), and neuroprotective potential through ERβ-mediated suppression of amyloid-β plaques in Alzheimer's models. Off-label uses encompass management of osteoporosis in aromatase inhibitor-treated breast cancer survivors and McCune-Albright syndrome. Contraindications include venous thromboembolism history, pregnancy, and hepatic impairment. Common adverse effects include hot flashes (25% incidence) and leg cramps (less than 10%), with serious risks of venous thromboembolism (3-fold increase vs placebo) and stroke mortality in atrial fibrillation patients.

Synthesis and Manufacturing Processes

The industrial synthesis of raloxifene hydrochloride proceeds via a convergent route involving three key intermediates: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-piperidinoethoxy)benzoyl chloride, and selective demethylation. The initial benzothiophene core is constructed through Friedel-Crafts acylation of anisole with 3-methoxythiophen-2-carbonyl chloride, followed by aluminum chloride-mediated cyclization. Alternatively, palladium-catalyzed Larock indole synthesis provides higher regioselectivity. The carbonyl linker is installed via Schotten-Baumann acylation with 4-(2-chloroethoxy)benzoyl chloride under phase-transfer conditions, followed by nucleophilic displacement with piperidine in refluxing acetonitrile. Critical demethylation employs boron tribromide in dichloromethane at -78°C to selectively remove methyl groups without benzothiophene ring degradation. Final hydrochloride salt formation occurs in ethyl acetate/ethanol mixtures. Process improvements include enzymatic demethylation using cytochrome P450 mimics (yield >85%) and continuous-flow hydrogenation for intermediate reduction. Recent green chemistry approaches utilize ionic liquid-mediated reactions and microwave-assisted synthesis, reducing reaction times from 48 hours to 15 minutes while eliminating chlorinated solvents. Quality control specifications require HPLC purity >99.5%, with limits for genotoxic impurities like alkyl chlorides below 5 ppm. Polymorph control during crystallization ensures consistent dissolution profiles critical for bioavailability.

Literature References

- Ettinger, B., et al. (1999). Reduction of Vertebral Fracture Risk in Postmenopausal Women with Osteoporosis Treated with Raloxifene. JAMA, 282(7), 637-645. doi:10.1001/jama.282.7.637

- Vogel, V. G., et al. (2010). Update of the National Surgical Adjuvant Breast and Bowel Project Study of Tamoxifen and Raloxifene (STAR) P-2 Trial. Cancer Prevention Research, 3(6), 696-706. doi:10.1158/1940-6207.CAPR-10-0076

- Gennari, L., et al. (2005). Bazedoxifene Acetate: A New Selective Estrogen Receptor Modulator for Postmenopausal Osteoporosis. Mini Reviews in Medicinal Chemistry, 5(12), 1091-1099. doi:10.2174/138955705774933305

- Miller, P. D. (2016). Management of Severe Osteoporosis. Expert Opinion on Pharmacotherapy, 17(4), 473-488. doi:10.1517/14656566.2016.1124856

- Willson, T. M., et al. (1997). Discovery of Raloxifene, a Selective Estrogen Receptor Modulator. Journal of Medicinal Chemistry, 40(19), 3143-3144. doi:10.1021/jm970423l